Ethyl 2-(aminomethyl)pentanoate
Overview
Description
Ethyl 2-(aminomethyl)pentanoate is an organic compound with the empirical formula C8H17NO2 . It is a solid in form .
Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 primary amine (aliphatic) . The SMILES string representation of the molecule is O=C(OCC)C(CN)CCC .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, esters like this can undergo reactions such as hydrolysis, reduction, and Claisen condensation .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 159.23 .Scientific Research Applications
Ethylene Oxide Sterilization
Ethylene oxide (EO) is extensively used for the sterilization of medical devices. Ethyl 2-(aminomethyl)pentanoate, sharing chemical characteristics with EO, underscores the relevance of ethyl derivatives in medical applications. EO's mechanism, effectiveness, and the development of mathematical models for integrating lethality in the sterilization process highlight the potential of ethyl derivatives in enhancing sterilization techniques. This advancement in EO application promises greater flexibility without compromising safety, illuminating the role of ethyl derivatives in medical device sterilization (Mendes, Brandão, & Silva, 2007).
Ethyl Glucuronide as an Alcohol Marker
Ethyl glucuronide (EtG) serves as a direct, stable marker for detecting and quantifying alcohol consumption, illustrating the utility of ethyl derivatives in forensic toxicology. The ability of EtG to remain in hair after complete elimination of alcohol from the body makes it a valuable tool for long-term monitoring of alcohol intake. This application demonstrates the significance of ethyl derivatives in developing sensitive and specific markers for alcohol consumption, aiding both clinical and forensic investigations (Crunelle et al., 2014).
Dermatological Applications
Pentane-1,5-diol, a compound related to this compound, is highlighted for its dermatological benefits. Its efficacy and safety in enhancing drug delivery, along with its antimicrobial spectrum, position ethyl derivatives as superior choices for pharmaceutical formulations in topical applications. This showcases the potential of ethyl derivatives in improving the formulation of dermatological treatments, contributing to the development of more effective and safer therapeutic options (Jacobsson Sundberg & Faergemann, 2008).
Chemical Recycling of Poly(ethylene terephthalate)
Research into the chemical recycling of poly(ethylene terephthalate) (PET) emphasizes the role of ethyl derivatives in environmental sustainability. The hydrolysis process, involving ethyl derivatives, facilitates the recovery of pure monomers for repolymerization. This application underlines the contribution of ethyl derivatives to the circular economy by enabling the recycling of PET, thereby conserving raw materials and energy (Karayannidis & Achilias, 2007).
Role in Ethylene Production and Plant Growth
Ethyl derivatives, including ethylene, play crucial roles in plant biology, beyond just being precursors to other chemicals. The multifaceted applications of ethylene, influenced by ethyl derivatives, in modulating plant growth and stress responses, illustrate the broad implications of ethyl compounds in agricultural sciences. This highlights the importance of ethyl derivatives in enhancing plant growth and productivity, offering insights into the development of agricultural practices (Van de Poel & Van Der Straeten, 2014).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(aminomethyl)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIXAMBISULXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678775 | |
Record name | Ethyl 2-(aminomethyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90227-45-5 | |
Record name | Ethyl 2-(aminomethyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.